4-Cyclopropyl-2-methoxyaniline
Description
Contextualization of 4-Cyclopropyl-2-methoxyaniline within Aniline (B41778) Chemistry
This compound is an aromatic amine, a derivative of aniline, which is a foundational compound in the synthesis of numerous organic chemicals. Aniline and its derivatives are vital intermediates in the production of dyes, pharmaceuticals, and polymers. nih.gov The subject compound, with the molecular formula C₁₀H₁₃NO, is specifically a disubstituted aniline. vulcanchem.com Its structure features an aniline core with a cyclopropyl (B3062369) group at the C4 position and a methoxy (B1213986) group at the C2 position of the benzene (B151609) ring. uni.lu
This specific substitution pattern confers a unique combination of electronic and steric properties. The methoxy group (-OCH3) is an electron-donating group which activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. wikipedia.org The cyclopropyl group, a three-membered carbocycle, introduces steric bulk and specific conformational constraints. iris-biotech.deontosight.ai This distinct architecture makes this compound a valuable building block in synthetic organic chemistry, particularly for creating more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai
Significance of Cyclopropyl and Methoxy Moieties in Organic Synthesis
The functional groups attached to the aniline ring are pivotal in defining the molecule's chemical character and utility.
The cyclopropyl group is an increasingly popular motif in drug discovery and medicinal chemistry. nih.govscientificupdate.com Its incorporation into a molecule can significantly enhance pharmacological performance. iris-biotech.de Key attributes of the cyclopropyl ring include the coplanarity of its three carbon atoms and its enhanced π-character C-C bonds. nih.gov These features can lead to several advantageous modifications in a drug candidate, such as:
Enhanced Potency and Receptor Binding: The rigid structure of the cyclopropyl ring can lock a molecule into a specific conformation, leading to a more favorable and entropically beneficial binding to a target receptor. iris-biotech.denih.gov
Increased Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can increase a drug's half-life. hyphadiscovery.com For example, replacing an N-ethyl group, which is prone to oxidation, with an N-cyclopropyl group can improve metabolic stability. iris-biotech.de
Modulation of Physicochemical Properties: The cyclopropyl group can alter a drug's lipophilicity and pKa, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.denih.gov It can also increase permeability across the blood-brain barrier and decrease plasma clearance. sdlookchem.com
The methoxy group (-OCH3) is a functional group consisting of a methyl group bonded to an oxygen atom. wikipedia.orgfiveable.me It is a common substituent in many organic compounds and plays a significant role in their properties and reactivity. fiveable.meontosight.ai
Electronic Effects: On a benzene ring, a methoxy group at the para position acts as a strong electron-donating group, while at the meta position, it is electron-withdrawing. wikipedia.org This influences the reactivity and orientation of further substitutions on the aromatic ring.
Influence on Physical Properties: The presence of a methoxy group can affect a molecule's solubility, boiling point, and polarity. fiveable.meontosight.ai
Biological Significance: Methoxy groups are found in numerous biologically active compounds, including natural products like vanillin (B372448) and pharmaceuticals. wikipedia.orgontosight.ai They can affect a compound's lipophilicity and its ability to cross cell membranes, thus influencing its bioavailability and metabolic pathways. ontosight.ai In organic synthesis, the methoxy group can also serve as a protecting group that can be selectively removed. fiveable.me
Overview of Prior Research on Related Aniline and Cyclopropane (B1198618) Derivatives
Research into aniline and cyclopropane derivatives provides a backdrop for understanding the potential of this compound.
Studies on cyclopropylanilines have highlighted their unique chemical behavior. N-cyclopropylanilines, for instance, are used as probes for single-electron transfer (SET) processes because they undergo irreversible ring-opening upon oxidation to their nitrogen radical cations. acs.org This property makes them useful in studying enzymatic and chemical systems. acs.org Aniline derivatives featuring a cyclopropyl group are also of interest in the pharmaceutical industry as potential precursors for molecules with antimicrobial, anticancer, and anti-inflammatory activities. ontosight.ai The combination of a cyclopropane ring with other heterocyclic systems, such as quinazolines, has been explored to create novel bioactive molecules. orientjchem.org
Research on methoxyaniline derivatives has demonstrated a wide range of biological activities. For example, some methoxy-substituted anilines have been investigated for their potential anticancer properties, with mechanisms involving the induction of apoptosis in cancer cells. In one study, novel N-benzyl-4-methoxyaniline derivatives were synthesized and found to be effective inhibitors of the aldose reductase enzyme, suggesting potential therapeutic applications. nih.gov Methoxy anilines like 2-methoxyaniline (o-anisidine) are important intermediates in the manufacturing of various dyes and some pharmaceuticals. nih.gov Furthermore, aniline derivatives containing a methoxy linker have been studied for their lipophilicity and pharmacokinetic profiles as potential drug candidates. mdpi.com
The broader class of aniline derivatives serves as a cornerstone for the synthesis of complex molecules. They are key intermediates in the development of pharmaceuticals, agrochemicals, and materials. For example, 2-substituted aniline pyrimidine (B1678525) derivatives have been evaluated as potent dual Mer/c-Met kinase inhibitors for cancer therapy. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2162161-71-7 |
| Monoisotopic Mass | 163.09972 Da |
| Predicted XlogP | 2.3 |
Data sourced from PubChemLite. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 164.10700 | 131.2 |
| [M+Na]⁺ | 186.08894 | 141.1 |
| [M-H]⁻ | 162.09244 | 138.9 |
| [M+NH₄]⁺ | 181.13354 | 147.1 |
| [M+K]⁺ | 202.06288 | 138.1 |
Data sourced from PubChemLite. uni.lu
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-cyclopropyl-2-methoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3 |
InChI Key |
YLSYZFSTUMKKFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclopropyl 2 Methoxyaniline and Analogues
Established Synthetic Routes to Anilines
The construction of the aniline (B41778) core is a fundamental transformation in organic synthesis. Several powerful methods have been developed and refined over the years, offering reliable access to a wide array of substituted anilines.
Cross-Coupling Reactions
Cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds, providing efficient pathways to arylamines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides or sulfonates and amines. acsgcipr.org This reaction is known for its broad substrate scope and functional group tolerance. libretexts.orgorganic-chemistry.org The catalytic cycle typically begins with the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, and subsequent reductive elimination to yield the desired arylamine and regenerate the catalyst. wuxiapptec.com
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate the reaction with different classes of amines and aryl halides. rsc.orgnih.gov For instance, the use of aminostannanes was an early method, though it has been largely superseded. libretexts.org Modern procedures often employ bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle. The reaction conditions, including the choice of base, solvent, and temperature, are also critical and must be optimized for specific substrates. wuxiapptec.com While highly effective, a drawback of this method can be the cost of the palladium catalyst and ligands. acsgcipr.org
A general representation of the Buchwald-Hartwig amination is shown below:
Ar-X + R₂NH --- (Pd catalyst, Ligand, Base) ---> Ar-NR₂
Where Ar-X is an aryl halide or sulfonate and R₂NH is a primary or secondary amine.
A specific application of palladium-catalyzed cross-coupling relevant to the synthesis of N-cyclopropylanilines involves the reaction of bromobenzenes with cyclopropylamine (B47189). While direct N-cyclopropylation of anilines can be challenging due to the low reactivity of cyclopropyl (B3062369) halides, the reverse approach of coupling an aryl halide with cyclopropylamine is a viable strategy. thieme-connect.com
Challenges in these reactions include potential catalyst deactivation and the formation of undesired side products. organic-chemistry.org However, the development of specialized catalyst systems, such as those employing bulky biaryl phosphine ligands, has enabled the efficient coupling of a wide range of aryl bromides with primary amines, including cyclopropylamine. nih.gov These reactions often require careful optimization of the catalyst, ligand, base, and solvent to achieve high yields and selectivity. For instance, the use of ammonium (B1175870) salts as an alternative to gaseous ammonia (B1221849) has been explored to improve reaction outcomes. organic-chemistry.org
A notable study by Cui and co-workers demonstrated the utility of Buchwald-Hartwig procedures for the synthesis of N-cyclopropylanilines in moderate to good yields. thieme-connect.com
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. arkat-usa.org This two-step process, often performed in a single pot, first involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. rsc.org
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being common choices. organic-chemistry.orgscispace.com The reaction conditions can be tailored to be mild and tolerate a wide range of functional groups. acs.org For the synthesis of substituted anilines, a relevant starting material would be a substituted cyclohexanone, which upon reaction with an amine source and a reducing agent, would yield the corresponding substituted cyclohexylamine. Subsequent aromatization would lead to the desired aniline.
An example of a one-pot reductive amination is the reaction of aldehydes and ketones with amines using the InCl₃/Et₃SiH/MeOH system, which is noted for its high chemoselectivity. organic-chemistry.org Another approach involves the use of a Brønsted acidic ionic liquid as a catalyst with sodium borohydride as the reducing agent, which can efficiently convert aromatic aldehydes to amines. scispace.com
Ullmann Condensation for Arylamine Synthesis
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-nitrogen bonds, providing a route to arylamines from aryl halides and amines. wikipedia.org Traditionally, these reactions require harsh conditions, including high temperatures (often over 200 °C) and stoichiometric amounts of copper. wikipedia.org However, the development of modern catalytic systems, often involving copper(I) salts and various ligands, has allowed for milder reaction conditions. nih.govorganic-chemistry.org
The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the coupling of an aniline with an aryl halide. wikipedia.org The reactivity of the aryl halide follows the general trend of I > Br > Cl. Electron-withdrawing groups on the aryl halide can accelerate the reaction. wikipedia.org Ligands such as diamines and phenanthroline can be used to facilitate the coupling. wikipedia.orgnih.gov
Recent advancements have focused on the use of heterogeneous catalysts, which can be more easily recovered and reused. mdpi.com Despite these improvements, the Ullmann condensation can sometimes be less efficient and require higher temperatures than the corresponding palladium-catalyzed reactions. wikipedia.org
Novel and Emerging Synthetic Approaches
Research continues to uncover new methods for the synthesis of substituted anilines, including those with cyclopropyl moieties. One emerging area is the use of visible-light photoredox catalysis. This strategy has been employed for the intermolecular [3+2] annulation of cyclopropylanilines with alkynes and alkenes, leading to the formation of various cyclic allylic amines and cyclopentanes. beilstein-journals.orgresearchgate.net This approach takes advantage of the facile one-electron oxidation of the cyclopropylamine to generate a radical cation, which then undergoes ring-opening and subsequent reaction. beilstein-journals.org
Another innovative approach involves a Smiles rearrangement for the synthesis of N-cyclopropylanilines. This method provides an alternative to direct coupling strategies. thieme-connect.com Additionally, electrocatalytic redox-neutral reactions have been developed for the synthesis of N-cyclopropylaniline, utilizing an electrochemical platform to generate reactive radical cations. smolecule.com
Transition Metal-Free Protocols for Carbon-Nitrogen Bond Formation
The construction of the carbon-nitrogen (C-N) bond is a fundamental transformation in the synthesis of aniline derivatives. While transition-metal-catalyzed methods like the Buchwald-Hartwig amination have been widely used, there is a growing interest in developing transition-metal-free alternatives to mitigate concerns about cost and metal contamination of products. acs.org
One prominent metal-free approach is nucleophilic aromatic substitution (SNAr) . This method typically requires the aromatic ring to be activated by strong electron-withdrawing groups, which is not always present in complex molecules. tandfonline.com However, recent advancements have expanded the scope of SNAr reactions. For instance, the use of strong bases can promote reactions even on less activated aromatic systems. acs.org
Another significant area of development is the use of aryne chemistry . Arynes, highly reactive intermediates, can be generated from aryl halides and subsequently trapped with a nitrogen nucleophile to form the desired aniline. acs.org This method offers a pathway to C-N bond formation without the need for transition metal catalysts.
Radical-mediated reactions also provide a transition-metal-free route. For example, the reaction of arylboronic acids with hydroxylamine-O-sulfonic acid can produce primary arylamines. organic-chemistry.org Furthermore, a direct C-H/N-H dehydrogenative coupling between electron-poor nitroarenes and amines has been developed, offering a highly regioselective, metal-free amination method under mild conditions with oxygen as the oxidant. nih.gov This approach is particularly noteworthy for its para-selectivity. nih.gov
Recent research has also explored the use of a silylboronate-mediated defluorinative cross-coupling of organic fluorides with secondary amines at room temperature, providing a transition-metal-free pathway to tertiary amines. nih.gov This method showcases high regio- and chemoselectivity. nih.gov Additionally, a novel approach using diazonium salts as both an alkyl radical initiator and an amination reagent has been shown to form C(sp³)-N bonds from alkyl iodides under transition-metal-free conditions, a process facilitated by halogen-atom transfer (XAT). researchgate.net
These transition-metal-free methods represent a significant step towards more sustainable and cost-effective chemical synthesis.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. opcw.orgresearchgate.net
A key principle of green chemistry is the reduction or elimination of solvents, which often constitute the largest volume of waste in a chemical process. researchgate.netnih.gov Several strategies are being employed to achieve this:
Solvent-Free Reactions: Performing reactions in the absence of a solvent ("neat") is the ideal scenario. For example, a neat reaction for the synthesis of (β-amino)nitriles has been developed, which proceeds at room temperature and minimizes waste. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often allowing for shorter reaction times and the use of less or no solvent. A microwave-assisted method for producing anilines and phenols from activated aryl halides in an aqueous solution has been reported, eliminating the need for organic solvents and catalysts. tandfonline.com
Mechanochemistry: This technique uses mechanical energy to initiate chemical reactions, often in the absence of a solvent. nih.gov It is an energy-efficient method that can lead to high-yield synthesis. nih.gov
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and often require smaller volumes of solvent compared to batch processes. researchgate.net
Use of Greener Solvents: When solvents are necessary, the focus shifts to using more environmentally benign options like water, supercritical fluids, or deep eutectic solvents. researchgate.netacademie-sciences.fr For instance, a deep eutectic solvent has been used as both a catalyst and reaction medium for the efficient N-formylation of aromatic amines. academie-sciences.fr
These methodologies not only reduce the environmental impact but can also lead to more efficient and cost-effective synthetic processes.
Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of atom economy and waste reduction. opcw.orggreenchemistry-toolkit.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (ambient temperature and pressure, neutral pH). researchgate.net This approach is being explored for various transformations, including C-N bond formation.
Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. nih.gov This has been applied to the N-arylation of carbamates with aryl electrophiles at room temperature. organic-chemistry.org
Electrocatalysis: Electrosynthesis is gaining traction as a green alternative, using electricity to drive chemical reactions. acs.org This method can be used for the synthesis of organonitrogen compounds from abundant substrates. acs.org
Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (like palladium) with more abundant and less toxic metals (like iron or copper) is a key goal in green catalysis. digitellinc.com For example, copper-catalyzed hydroamination of vinylarenes has been developed as an efficient method. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts avoids the issues of metal contamination. N-Iodosuccinimide has been reported as an efficient precatalyst for C-N bond-forming reactions from alcohols under mild conditions. bohrium.com
The development of novel catalytic systems is crucial for advancing environmentally benign synthesis.
Synthesis of Precursors and Intermediates for 4-Cyclopropyl-2-methoxyaniline Derivatives
The synthesis of the target molecule relies on the availability of key precursors and intermediates.
Cyclopropylamines are valuable building blocks in medicinal chemistry due to their unique conformational properties. acs.org Several methods exist for their synthesis:
From Cyclopropanols: Cyclopropanols can be converted to cyclopropylamines through various chemical transformations. researchgate.net
Rearrangement Reactions: The Hofmann rearrangement of cyclopropanecarboxamides can yield cyclopropylamines. An electro-induced Hofmann rearrangement has also been developed. researchgate.net
Cyclopropanation of Alkenes: The reaction of diazo compounds with alkenes in the presence of a metal catalyst is a common method for forming the cyclopropane (B1198618) ring. acs.org Recent advances have focused on enantioselective methods. researchgate.net
From Nitrocyclopropanes: A photocatalytic bromonitroalkylation of styrenes can produce bromonitroalkylated adducts, which can be cyclized to nitrocyclopropanes. These can then be reduced to the corresponding cyclopropylamines. rsc.org
Amidation Reactions: Functionalized amino acids can be coupled with cyclopropylamine to form amide derivatives, which can be further modified. tandfonline.com
| Starting Material | Reaction Type | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Cyclopropanols | - | - | researchgate.net |
| Cyclopropanecarboxamides | Hofmann Rearrangement | - | researchgate.net |
| Alkenes | Cyclopropanation | Diazo compounds, Metal catalysts | acs.org |
| Styrenes | Photocatalytic Bromonitroalkylation/Cyclization | Bromonitromethane | rsc.org |
| Functionalized Amino Acids | Amidation | Cyclopropylamine | tandfonline.com |
Substituted methoxy-halobenzenes are crucial intermediates for the synthesis of this compound derivatives. Their preparation often involves:
Halogenation of Methoxybenzenes (Anisoles): Direct halogenation of anisole (B1667542) derivatives is a common method. The regioselectivity of this reaction is influenced by the directing effects of the methoxy (B1213986) group and other substituents on the aromatic ring.
Nucleophilic Aromatic Substitution: Methoxy groups can be introduced onto a haloarene via nucleophilic substitution of a halide or other leaving group with a methoxide (B1231860) source. researchgate.net
Ortho-C–H Methoxylation: A palladium-catalyzed ortho-C–H methoxylation of aryl halides has been developed, providing a direct route to ortho-methoxylated haloarenes. nih.gov
From Dihaloarenes: Selective reaction of one halogen in a dihaloarene allows for the introduction of a methoxy group while retaining the other halogen for subsequent transformations.
Aryne-Mediated Reactions: The reaction of methoxy-substituted haloarenes under aryne-forming conditions can lead to various functionalized products. acs.org
| Reaction Type | Key Reagents/Catalysts | Reference |
|---|---|---|
| Halogenation | Halogenating agents | - |
| Nucleophilic Aromatic Substitution | Methoxide source | researchgate.net |
| Ortho-C–H Methoxylation | Palladium catalyst | nih.gov |
| Aryne-mediated reactions | Strong base | acs.org |
Reactivity and Mechanistic Investigations of 4 Cyclopropyl 2 Methoxyaniline
Cyclopropyl (B3062369) Ring Reactivity
The high ring strain of the cyclopropane (B1198618) moiety (approximately 28 kcal/mol) makes it susceptible to ring-opening reactions, a characteristic that is harnessed in various synthetic transformations. nih.gov The presence of the adjacent aniline (B41778) ring, particularly the nitrogen atom, plays a crucial role in activating the cyclopropyl group towards specific cleavage pathways, often initiated by single-electron transfer (SET) processes.
Oxidative Cyclopropyl Ring-Opening Processes
Oxidative conditions can trigger the ring-opening of the cyclopropyl group in N-aryl cyclopropylamines. These processes typically proceed through radical pathways, where the initial oxidation event occurs at the nitrogen atom of the aniline moiety. beilstein-journals.orgnih.govnih.gov
The oxidation of N-aryl cyclopropylamines, such as 4-cyclopropyl-2-methoxyaniline, via chemical oxidants or visible-light photoredox catalysis, leads to the formation of a nitrogen radical cation. nih.gov This intermediate is key to the subsequent reactivity of the cyclopropyl ring. Due to the inherent strain of the cyclopropane, the nitrogen radical cation can undergo a rapid and irreversible ring-opening through the cleavage of the C-C bond proximal to the nitrogen atom. nih.govbeilstein-journals.org
This ring-opening event results in the formation of a highly reactive intermediate known as a distonic radical cation. purdue.eduresearchgate.net In this species, the positive charge remains on the nitrogen atom (as an iminium ion), while the radical is located three carbons away (a γ-carbon radical). beilstein-journals.org This spatial separation of charge and radical sites is a defining characteristic of distonic ions. purdue.edu The formation of this intermediate is a critical step, as the newly formed carbon-centered radical can participate in various downstream reactions, such as additions to olefins or interception by other radical species. nih.gov Studies on N-cyclopropyl-N-alkylanilines reacting with nitrous acid have provided strong evidence for mechanisms involving the formation of an amine radical cation, followed by cyclopropyl ring opening to generate an iminium ion with a C-centered radical. nih.govresearchgate.net
Table 1: Intermediates in Oxidative Ring-Opening
| Intermediate | Description | Key Features |
|---|---|---|
| Nitrogen Radical Cation | Formed by single-electron oxidation of the amine nitrogen. | Initiates the ring-opening process. |
| Distonic Radical Cation | Formed by C-C bond cleavage of the cyclopropyl ring. | Possesses spatially separated charge (iminium ion) and radical sites. purdue.eduresearchgate.net |
The kinetics of the cyclopropyl ring-opening are significantly influenced by the substituents on the aromatic ring. Electron-donating groups on the aniline ring can affect the stability and reactivity of the intermediary nitrogen radical cation.
In the case of this compound, the methoxy (B1213986) group at the ortho position plays a significant role. The methoxy group is an electron-donating group that can stabilize the nitrogen radical cation through resonance. This delocalization of the radical and charge into the phenyl ring can influence the rate of the subsequent ring-opening. researchgate.net Furthermore, the electron-rich nature of the methoxy-substituted aryl amine can facilitate the initial single-electron transfer (SET) process, promoting the formation of the radical cation. chemrxiv.org The resonance structures of aniline show that the lone pair of electrons on the nitrogen is delocalized into the benzene (B151609) ring, increasing electron density at the ortho and para positions. youtube.com The additional methoxy group further enhances this effect, making the aromatic system more electron-rich and thus more susceptible to oxidation.
Metal-Catalyzed Carbon-Carbon Bond Formation at Cyclopropanes
The unique structural and bonding properties of cyclopropanes make them viable partners in transition-metal-catalyzed cross-coupling reactions for C-C bond formation. nih.govresearchgate.net While traditional methods often rely on cyclopropanation, modern catalysis allows for the direct functionalization of the cyclopropane ring. nih.govresearchgate.net Cyclopropyl groups can participate in these reactions as either nucleophiles (e.g., organometallic reagents like cyclopropylboronic acids) or electrophiles (e.g., cyclopropyl halides). nih.govresearchgate.netdntb.gov.ua
For a molecule like this compound, derivatization would be required to enable such couplings. For instance, halogenation of the aromatic ring could provide a handle for a subsequent Suzuki or other palladium-catalyzed coupling with a cyclopropylboronic acid to introduce a second cyclopropyl group. More directly, reactions involving the cleavage of a C-H or C-C bond of the cyclopropyl ring are also possible. Transition-metal-catalyzed reactions of vinylcyclopropanes, for example, proceed via selective C-C bond cleavage to generate active π-allyl-metal complexes that can engage in cycloadditions. nih.gov Copper-catalyzed additions of carbon nucleophiles to vinylidene cyclopropanes have also been reported, forming new C-C bonds. rsc.org
Cycloaddition Reactions Involving Cyclopropylamines
N-Aryl cyclopropylamines are effective substrates in formal [3+2] cycloaddition reactions, particularly under photochemical conditions. chemrxiv.org In these reactions, the cyclopropylamine (B47189) acts as a three-carbon synthon. The reaction is initiated by photo-induced single-electron transfer from the electron-rich aniline to an activated olefin (e.g., an α,β-unsaturated carbonyl compound). chemrxiv.org
This SET event generates the nitrogen radical cation, which, as described previously, undergoes rapid ring-opening to form the key distonic radical cation intermediate. This intermediate then adds to the olefin, leading to the formation of a five-membered ring. Such reactions can proceed without external photocatalysts or additives, relying on the intrinsic photochemistry of the donor-acceptor system. chemrxiv.org The presence of electron-donating groups on the N-aryl moiety, such as the methoxy group in this compound, has been shown to be beneficial, often leading to higher reaction yields by facilitating the initial electron transfer. chemrxiv.org Other types of cycloadditions, such as nickel-catalyzed [3+2] reactions of cyclopropyl imines with enones, have also been developed to synthesize cyclopentane derivatives. nih.govresearchgate.net
Mechanistic Pathways of Key Transformations
Radical-Mediated Reaction Pathways
A significant mechanistic pathway for N-cyclopropylanilines, including this compound, involves the formation of an amine radical cation, which can lead to the ring-opening of the cyclopropyl group. acs.org This process can be initiated through various methods, including enzymatic, chemical, electrochemical, or photochemical oxidation. nih.gov Visible light photoredox catalysis has emerged as a particularly effective method for generating these amine radical cations. beilstein-journals.org
The proposed mechanism commences with the single-electron transfer (SET) oxidation of the N-cyclopropylaniline to its corresponding radical cation. acs.org This radical cation is a key intermediate that triggers the homolytic cleavage of one of the C-C bonds in the strained cyclopropane ring. This ring-opening is an irreversible process, driven by the release of approximately 28 kcal/mol of ring strain energy, and results in the formation of a distonic radical cation. acs.org In this intermediate, the positive charge resides on the nitrogen atom (as an iminium ion), while the radical is located on a carbon atom three carbons away from the nitrogen.
This distonic radical cation is a versatile reactive intermediate that can participate in a variety of subsequent reactions, such as intermolecular [3+2] annulations with alkenes or alkynes to form five-membered rings. nih.govrsc.org For example, in the presence of an alkyne, the primary carbon radical of the distonic intermediate can add to the alkyne to generate a vinyl radical. Subsequent intramolecular cyclization of the vinyl radical onto the iminium ion moiety affords a cyclic allylic amine radical cation, which upon reduction yields the final product. nih.gov The methoxy group on the aniline ring can influence the stability of the initial amine radical cation, with studies suggesting that a 2-methoxy substituent provides sufficient resonance stabilization to the nitrogen radical cation to potentially slow the rate of cyclopropyl ring-opening. acs.org
Catalytic Hydroamination Mechanisms
Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing substituted amines. The mechanism of this reaction is highly dependent on the catalyst and substrates involved. For anilines, late transition metal catalysts, such as those based on gold, iridium, or rhodium, are often employed. organic-chemistry.orgrsc.orgnih.gov
The electronic properties of the aniline substrate play a crucial role in the reaction mechanism and efficiency. This compound, being an electron-rich aniline due to the combined electron-donating effects of the amino, methoxy, and cyclopropyl groups, is expected to exhibit enhanced reactivity in certain catalytic cycles.
In many gold(I)-catalyzed hydroaminations of alkynes, the reaction is driven by electronic effects rather than steric factors. organic-chemistry.orgnih.govresearchgate.net Electron-rich anilines generally show good reactivity. The mechanism often involves the coordination of the alkyne to the gold catalyst, making it more electrophilic and susceptible to nucleophilic attack by the aniline.
With iridium and rhodium catalysts, the mechanism can be more complex, and the effect of aniline electronics can vary. For some iridium-catalyzed hydroaminations, electron-poor anilines react more rapidly. nih.gov In contrast, for certain rhodium-catalyzed systems, a concave Hammett plot is observed, suggesting a change in the turnover-limiting step from oxidative addition for electron-rich anilines to another step for electron-poor anilines. nih.gov Given the electron-donating nature of the substituents in this compound, it is plausible that in such systems, the oxidative addition of the N-H bond to the metal center would be a key step in the catalytic cycle.
Tandem Reactions and Cascade Processes
The unique reactivity of the cyclopropyl group in N-cyclopropylanilines makes them excellent substrates for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. baranlab.org These reactions often proceed through the radical-mediated ring-opening of the cyclopropylamine, as discussed in section 3.3.1.
A prominent example is the [3+2] annulation of N-cyclopropylanilines with alkenes or alkynes, which can be considered a cascade process. nih.govrsc.org This reaction is typically initiated by a single-electron oxidation to form the amine radical cation. This event triggers a cascade of reactions:
Ring-opening: The cyclopropyl ring opens to form a distonic radical cation.
Intermolecular addition: The carbon-centered radical adds to an external π-system (alkene or alkyne).
Intramolecular cyclization: The newly formed radical intermediate attacks the iminium ion intramolecularly to form a five-membered ring.
Reduction: The resulting radical cation is reduced to the final product, often regenerating the catalyst in photoredox cycles.
Anilines can also participate in other types of cascade reactions. For example, a reaction cascade involving a cyclopropylimine rearrangement and a Povarov reaction has been developed for the synthesis of hexahydropyrroloquinolines from anilines and cyclopropyl aldehydes. rsc.org This demonstrates the utility of the cyclopropyl group in initiating complex reaction sequences. Furthermore, anilines have been employed as promoters in cyclization-substitution cascade reactions of other substrates. youtube.com Given the reactive nature of the N-cyclopropylaniline moiety, this compound is a promising candidate for the development of novel tandem and cascade reactions for the synthesis of complex nitrogen-containing heterocycles.
Electronic Effects of Cyclopropyl and Methoxy Substituents on Chemical Reactivity
The chemical reactivity of this compound is profoundly influenced by the electronic effects of the cyclopropyl and methoxy substituents on the aniline ring. Both groups are electron-donating, but they exert their influence through different mechanisms.
The methoxy group at the C2 position exhibits a dual electronic effect:
+M (Mesomeric) Effect: The lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system through resonance. This effect is particularly strong and leads to a significant increase in electron density at the ortho and para positions (C1, C3, and C5). This +M effect is a major contributor to the high reactivity of the ring towards electrophiles. libretexts.org
-I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond. However, for substituents with lone pairs adjacent to a π-system, the +M effect generally outweighs the -I effect, resulting in a net electron-donating character. libretexts.org
The cyclopropyl group at the C4 position is also an electron-donating group. Its electronic effect is primarily attributed to its ability to donate π-electron density. The C-C bonds of the cyclopropane ring have a high degree of p-character and can effectively overlap with the aromatic π-system, a phenomenon often described as σ-π conjugation. rsc.org This results in an increase in the electron density of the benzene ring.
The combined electron-donating effects of the methoxy and cyclopropyl groups, in conjunction with the powerful activating effect of the amino group, make the aromatic ring of this compound exceptionally electron-rich. This has several consequences for its reactivity:
Enhanced Nucleophilicity: The increased electron density on the aromatic ring makes it a more potent nucleophile, leading to significantly faster rates in electrophilic aromatic substitution reactions compared to benzene or even aniline itself. libretexts.org
Redox Potential: The electron-rich nature of the molecule lowers its oxidation potential, making it more susceptible to single-electron transfer (SET) oxidation to form the amine radical cation, which is a key step in its radical-mediated reactions. acs.org
The electronic influence of these substituents can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -OCH₃ | -0.27 | Electron-donating |
| -Cyclopropyl | -0.21 | Electron-donating |
| -NH₂ | -0.66 | Strongly electron-donating |
Data sourced from available literature on Hammett constants. pitt.edustenutz.eu
The negative values of σp for both methoxy and cyclopropyl groups confirm their electron-donating nature when situated para to a reaction center, further underscoring their role in activating the aniline ring.
Applications of 4 Cyclopropyl 2 Methoxyaniline As a Building Block in Organic Synthesis
Construction of Complex Heterocyclic Systems
The strategic placement of the amino, methoxy (B1213986), and cyclopropyl (B3062369) groups on the aniline (B41778) ring makes 4-cyclopropyl-2-methoxyaniline an ideal precursor for the synthesis of various heterocyclic compounds. The amino group provides a key nucleophilic center for ring-forming reactions, while the electronic nature of the methoxy and cyclopropyl substituents can influence the reactivity and regioselectivity of these transformations.
N-Heterocycle Synthesis via Diverse Methodologies
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. rsc.orgopenmedicinalchemistryjournal.com this compound can be employed in various cyclization strategies to construct N-heterocycles. nih.govuomus.edu.iqmdpi.com For instance, transition-metal-catalyzed reactions, such as those employing iron, have emerged as powerful tools for the synthesis of N-heterocycles through inter- and intramolecular cyclizations. arabjchem.orgresearchgate.net Methodologies like the reaction of anilines with α,β-unsaturated carbonyl compounds, a classic approach for quinoline (B57606) synthesis, can be adapted to utilize this compound. wikipedia.org
Furthermore, the cyclopropyl group itself can participate in ring-expansion reactions to form heterocyclic systems. Activated cyclopropane (B1198618) derivatives can undergo transformations to yield densely functionalized heterocycles, offering an alternative and powerful strategy for the synthesis of complex molecules. nih.gov While direct examples employing this compound are not extensively documented, the established reactivity of anilines and cyclopropanes in heterocycle synthesis suggests its high potential in this area.
Synthesis of Substituted Quinoline Derivatives
Quinolines are a prominent class of N-heterocycles with a wide range of biological activities. heteroletters.orgresearchgate.net The Doebner-von Miller reaction is a well-established method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net This reaction typically proceeds under acidic conditions and allows for the introduction of various substituents onto the quinoline core. researchgate.net The general applicability of the Doebner-von Miller reaction to a wide range of anilines suggests that this compound would be a suitable substrate, leading to the formation of quinolines with a cyclopropyl and methoxy substitution pattern.
Another powerful method for quinoline synthesis is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. A notable example is the p-toluenesulfonic acid-catalyzed condensation to produce a 2-cyclopropyl-4-(p-fluorophenyl)-3-quinoline carboxylic ester intermediate, which was achieved in high yield. heteroletters.org This highlights the feasibility of incorporating a cyclopropyl group at the 2-position of the quinoline ring, a structural motif that could be accessed starting from this compound through appropriate synthetic design. The synthesis of a pivotal intermediate of Pitavastatin, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde, further underscores the importance of cyclopropyl-substituted quinolines in pharmaceuticals. rsc.org
A transition metal-free protocol for synthesizing 8-aminoquinoline (B160924) derivatives through the C-N coupling of fluoroquinolines and arylamines has also been reported. researchgate.net In this study, anilines with electron-donating groups, such as 4-methoxyaniline, provided moderate yields of the desired products. researchgate.net This suggests that this compound, with its electron-donating methoxy group, would be a promising candidate for this type of transformation.
Table 1: Key Reactions for Quinoline Synthesis from Anilines
| Reaction Name | Reactants | Key Features |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Acid-catalyzed, versatile for substituted quinolines. wikipedia.orgslideshare.netresearchgate.net |
| Friedländer Annulation | o-Aminoaryl aldehyde/ketone, Compound with α-methylene carbonyl | Forms the quinoline ring in a single step. heteroletters.org |
| C-N Coupling | Fluoroquinoline, Arylamine | Transition metal-free, suitable for anilines with electron-donating groups. researchgate.net |
Pyrazinone-Based Compound Synthesis
Pyrazinones are another class of heterocyclic compounds with significant biological activity. Their synthesis often involves the condensation of an amine with a dicarbonyl compound or a related precursor. For example, a series of pyrazinone-based CRF1 receptor antagonists were synthesized by coupling 1-alkyl-3-chloro- or 3-bromopyrazinones with various anilines in the presence of a base. acs.org Specifically, the synthesis of (R)-5-Chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-methoxyphenylamino)pyrazin-2(1H)-one was achieved using 2,6-dichloro-4-methoxyaniline. acs.org This demonstrates that substituted anilines are effective nucleophiles in the synthesis of N-aryl pyrazinones. Given the structural similarity, this compound is expected to react in a similar fashion to yield cyclopropyl- and methoxy-substituted pyrazinone derivatives.
Functionalization and Derivatization of the Amino Group
The amino group of this compound is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
N-Acylation Reactions and Amide Formation
N-acylation is a fundamental transformation of anilines, leading to the formation of stable amide bonds. This reaction is widely used in the synthesis of pharmaceuticals and other functional materials. The acylation of anilines can be achieved using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated in situ. For instance, a three-component reaction involving an aniline, a siloxy alkyne, and an aldehyde can produce amide products. nih.gov In a study exploring this methodology, N-methyl-3-methoxyaniline was successfully used to generate the corresponding amide product in good yield. nih.gov
Iron-catalyzed direct acylation of amines with carboxylic acids under oxygenated conditions has also been reported as an efficient method for amide bond formation. univie.ac.at While this study noted that steric hindrance from ortho-substituents could decrease the reaction yield, 2-methoxyaniline was still a viable substrate. univie.ac.at This suggests that this compound could undergo N-acylation under these or similar conditions, providing access to a wide range of amide derivatives. A general procedure for the one-pot conversion of carboxylic acids to carbamides using trichlorotriazine (B8581814) (TCT) and sodium azide (B81097) has also been developed, which is applicable to a broad range of anilines. rsc.org
Table 2: Examples of N-Acylation Reactions of Substituted Anilines
| Aniline Derivative | Acylating Agent/Method | Product Type | Reference |
| N-methyl-3-methoxyaniline | Siloxy alkyne, Aldehyde | Amide | nih.gov |
| 2-methoxyaniline | Carboxylic acid, Fe(acac)₃, O₂ | N-arylamide | univie.ac.at |
| Various anilines | Carboxylic acid, TCT, NaN₃ | Carboxamide | rsc.org |
Formation of Schiff Bases and Related Imine Derivatives
The condensation of anilines with aldehydes or ketones leads to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). Schiff bases are important intermediates in organic synthesis and have been shown to possess a wide range of biological activities. alayen.edu.iqnih.gov The formation of a Schiff base is typically a reversible reaction that is often carried out with the removal of water to drive the equilibrium towards the product.
The synthesis of Schiff bases from substituted anilines is a well-established process. For example, a Schiff base was readily prepared from 4-ethoxyaniline and 2-pyridinecarboxaldehyde (B72084) by refluxing in ethanol, demonstrating the straightforward nature of this transformation. researchgate.net Similarly, transamination reactions of substituted N-benzylidenanilines with various anilines, including 4-methoxyaniline, have been studied, showing the feasibility of forming new imines. grafiati.com It was noted that 4-methoxyaniline was a particularly active aniline in these exchange reactions. grafiati.com Based on these precedents, this compound is expected to readily undergo condensation with a variety of carbonyl compounds to form the corresponding Schiff base derivatives, which can then be used in further synthetic transformations or evaluated for their biological properties.
Synthesis of Sulphonamide and Acetanilide (B955) Derivatives
The primary amino group of this compound serves as a key functional handle for the synthesis of a variety of derivatives, most notably sulphonamides and acetanilides. These motifs are prevalent in medicinal chemistry and material science.
The synthesis of sulphonamides from this compound can be readily achieved through the reaction of the aniline with a range of sulfonyl chlorides (R-SO₂Cl) in the presence of a base. This reaction, a standard method for forming the sulfonamide linkage, is broadly applicable and allows for the introduction of diverse functionalities (R groups) onto the nitrogen atom. The general procedure involves the nucleophilic attack of the aniline's nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid, which is neutralized by the base.
Similarly, acetanilide derivatives are synthesized via the acylation of the amino group. This is typically accomplished using acylating agents like acetic anhydride (B1165640) or acetyl chloride. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of an amide bond. The versatility of this reaction allows for the introduction of various acyl groups, modifying the electronic and steric properties of the parent molecule.
| Derivative Type | General Reactant | Potential R-Group for Reactant | Resulting Derivative Structure |
| Sulphonamide | Arylsulfonyl Chloride | p-Toluenesulfonyl, Benzenesulfonyl, Dansyl chloride | N-(4-cyclopropyl-2-methoxyphenyl)-R-sulfonamide |
| Acetanilide | Acyl Halide / Anhydride | Acetyl, Benzoyl, Chloroacetyl | N-(4-cyclopropyl-2-methoxyphenyl)-R-acetamide |
Regioselective and Stereoselective Synthetic Applications
The inherent structure of this compound allows for high levels of control in both regioselective and stereoselective transformations, making it a valuable substrate for advanced synthetic methodologies.
Asymmetric Transformations, including [3+2] Photocycloadditions
N-cyclopropylanilines are recognized as effective substrates in asymmetric [3+2] photocycloaddition reactions. These reactions provide a powerful, atom-economical method for constructing enantioenriched five-membered rings, which are common scaffolds in bioactive molecules. The utility of N-cyclopropylanilines stems from the irreversible ring-opening of the strained cyclopropyl group following a single-electron transfer (SET) oxidation. acs.org
For N-cyclopropylanilines, including the 2-methoxy substituted variant (2-MeO-CPA), the process is often initiated by a triplet-state photosensitizer. acs.org The electron-donating methoxy group lowers the SET oxidation potential of the aniline, facilitating its initial oxidation to a nitrogen radical cation. acs.org This radical cation undergoes a rapid and irreversible ring-opening to form a more stable iminium distonic radical cation, which then participates in the cycloaddition with an olefin. acs.org
Research has demonstrated that cooperative visible-light-driven photoredox and chiral H-bond catalysis can achieve high yields and enantioselectivities in these transformations. While specific data for the this compound isomer is not detailed, studies on closely related isomers like N-cyclopropyl-3-methoxyaniline highlight the efficacy of this approach.
| Catalyst System | Olefin Partner | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Photoredox + Chiral H-bond | 3-Methylene-isoindolin-1-one | High | >90% | >19:1 |
| Photoredox + Chiral H-bond | 1,1-Diaryl Ethylenes | Good | High | High |
Table data represents typical results for N-cyclopropylanilines in asymmetric [3+2] photocycloadditions.
Control of Regioselectivity in Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for forming carbon-carbon bonds. The regioselectivity of these reactions—the ability to form a bond at a specific position on an aromatic ring—is critical. In this compound, the substituents on the benzene (B151609) ring exert strong directing effects.
The methoxy (-OCH₃) group at the 2-position and the amino (-NH₂) group at the 1-position are both powerful ortho-para directing groups due to their ability to donate electron density to the ring via resonance. The cyclopropyl group at the 4-position is a weak activating group. In electrophilic aromatic substitution or related metal-catalyzed cross-coupling reactions, these electronic effects dictate the position of incoming reactants.
For instance, in a potential Suzuki-Miyaura cross-coupling of a halogenated derivative of this compound, the site of halogenation would be crucial. Halogenation would likely be directed to the positions ortho to the strong activating groups (amino and methoxy), specifically the 3, 5, or 6 positions. Subsequent cross-coupling would occur at this halogenated site. The interplay between the steric hindrance from the methoxy and cyclopropyl groups and the powerful electronic directing effects of the amino and methoxy groups allows for predictable control over the regiochemical outcome of such coupling reactions. For example, the Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborate (B8364958) with various aryl chlorides has been shown to proceed in excellent yields, demonstrating the utility of the cyclopropyl motif in these transformations. nih.gov
Design and Synthesis of Advanced Organic Materials
The term "advanced organic materials" encompasses a wide range of functional molecules, including polymers, dyes, and pharmaceutically active compounds. aablocks.com While direct polymerization of this compound into conductive polymers like polyaniline has been explored with related methoxy-anilines, its primary role is as a key intermediate in the synthesis of highly complex and functional molecules. researchgate.net
Its structural features make it a valuable precursor for creating materials with specific electronic or biological properties. For instance, aromatic amines are crucial components in the synthesis of functional dyes and pigments. researchgate.net The specific combination of the cyclopropyl and methoxy groups can be used to tune the chromophore's properties.
More significantly, this compound and its close analogues serve as indispensable building blocks in the pharmaceutical industry. The precise arrangement of its functional groups allows for its incorporation into complex drug scaffolds designed to interact with specific biological targets. Its use as a synthetic intermediate enables the construction of novel therapeutic agents, which represent a critical class of advanced organic materials.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms, primarily hydrogen (¹H) and carbon (¹³C), as well as heteroatoms like nitrogen (¹⁵N).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy for 4-Cyclopropyl-2-methoxyaniline provides a characteristic fingerprint based on the chemical environment of each hydrogen atom. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the amine protons, and the unique protons of the cyclopropyl (B3062369) ring.
Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region, typically between 6.0 and 7.5 ppm. Their specific chemical shifts and splitting patterns (multiplicity) are influenced by the electronic effects of the three substituents: the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the cyclopropyl group. The proton situated between the two electron-donating groups is expected to be the most shielded (furthest upfield), while the others will exhibit splitting based on their coupling with adjacent protons.
Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature, but generally falls within a range of 3.0 to 5.0 ppm.
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. This signal is expected in the range of 3.5 to 4.0 ppm.
Cyclopropyl Protons: The cyclopropyl group presents a highly characteristic set of signals in the upfield region of the spectrum, typically between 0.3 and 1.5 ppm. The methine proton (CH) will have a different chemical shift from the four methylene (B1212753) protons (CH₂), which may themselves be non-equivalent. These protons will exhibit complex splitting patterns due to geminal and vicinal coupling.
A summary of expected ¹H NMR chemical shifts is presented below.
| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Cyclopropyl CH₂ | 0.4 - 0.8 | Multiplet |
| Cyclopropyl CH | 0.8 - 1.5 | Multiplet |
| Amine NH₂ | 3.0 - 5.0 | Broad Singlet |
| Methoxy OCH₃ | 3.7 - 3.9 | Singlet |
| Aromatic CH | 6.5 - 7.0 | Multiplet |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule.
Aromatic Carbons: The six carbons of the benzene ring will resonate in the downfield region, typically between 110 and 160 ppm. The carbons directly attached to the oxygen (C-OCH₃) and nitrogen (C-NH₂) atoms will be the most deshielded, appearing at the lower end of this range. The methoxy group is a strong electron-donating group, causing a significant upfield shift for the ortho and para carbons relative to benzene, while the carbon it is attached to (C2) will be shifted downfield. Similarly, the amino group at C1 will influence the shifts of the aromatic carbons.
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears as a sharp signal in the range of 55-60 ppm.
Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded and appear at distinct upfield chemical shifts. The methine carbon (CH) is expected around 10-20 ppm, while the two equivalent methylene carbons (CH₂) will appear even further upfield, typically between 5 and 15 ppm.
An overview of the expected ¹³C NMR chemical shifts is provided in the table below.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Cyclopropyl CH₂ | 5 - 15 |
| Cyclopropyl CH | 10 - 20 |
| Methoxy OCH₃ | 55 - 60 |
| Aromatic C-H | 110 - 125 |
| Aromatic C-Cyclopropyl | 125 - 135 |
| Aromatic C-NH₂ | 135 - 145 |
| Aromatic C-OCH₃ | 145 - 155 |
Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions. Data for the closely related isomer, 4-Methoxy-N-cyclopropylaniline, shows ¹³C NMR signals at δ 152.3, 142.9, 114.8, 114.2, 55.8, 25.9, and 7.3 ppm. beilstein-journals.org
Nitrogen-14 and Nitrogen-15 (¹⁴N/¹⁵N) NMR Spectroscopy
While ¹⁴N NMR is possible, its utility is often limited by broad signals due to its quadrupolar nature. ¹⁵N NMR, although less sensitive due to the low natural abundance of the ¹⁵N isotope, provides much sharper signals and is more informative. The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom.
For substituted anilines, the ¹⁵N chemical shift is significantly influenced by the electronic nature of the substituents on the aromatic ring. nih.govoup.comacs.org Electron-donating groups generally cause the nitrogen signal to shift to a higher field (lower ppm value), indicating increased shielding, while electron-withdrawing groups cause a downfield shift (deshielding). ingentaconnect.comresearchgate.net In this compound, the nitrogen atom is part of a primary amine group attached to an aromatic ring that also contains two electron-donating groups (methoxy and cyclopropyl). The combined effect of these groups is expected to shield the nitrogen nucleus, resulting in a ¹⁵N chemical shift at a relatively high field compared to unsubstituted aniline (B41778).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
In GC-MS, the sample is first vaporized and separated into its components using a gas chromatograph before each component is introduced into the mass spectrometer. For a pure sample of this compound, GC-MS would provide a retention time and a mass spectrum.
The mass spectrum is expected to show a prominent molecular ion peak (M⁺·) corresponding to the molecular weight of the compound (C₁₀H₁₃NO, M.W. ≈ 163.22 g/mol ). The fragmentation pattern provides clues to the molecule's structure. Key expected fragmentation pathways include:
Loss of a methyl radical (·CH₃): Cleavage of the methyl group from the methoxy ether results in a fragment ion at m/z [M-15].
Loss of the cyclopropyl group: Cleavage of the C-C bond between the aromatic ring and the cyclopropyl group can lead to the loss of a cyclopropyl radical (·C₃H₅), resulting in a fragment at m/z [M-41].
Benzylic-type cleavage: Alpha-cleavage adjacent to the aromatic ring is a common fragmentation pathway for alkylbenzenes and could lead to characteristic fragments.
The analysis of related N-cyclopropylanilines by GC-MS has been reported, often showing the molecular ion peak as a key identifier. beilstein-journals.org
High-Resolution Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers, measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass.
For this compound (C₁₀H₁₃NO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The technique is crucial for confirming the identity of newly synthesized compounds. nih.govrsc.orgrsc.org Predicted HRMS values for various ionized adducts of this compound are listed in the table below. uni.lu
| Adduct Type | Formula | Calculated Mass (m/z) |
| [M+H]⁺ | [C₁₀H₁₄NO]⁺ | 164.10700 |
| [M+Na]⁺ | [C₁₀H₁₃NNaO]⁺ | 186.08894 |
| [M-H]⁻ | [C₁₀H₁₂NO]⁻ | 162.09244 |
| [M]⁺· | [C₁₀H₁₃NO]⁺· | 163.09917 |
Source: Predicted values from PubChemLite. uni.lu
Experimental HRMS analysis would involve comparing the measured m/z value to the calculated value for the expected formula. A match within a small tolerance (e.g., < 5 ppm) provides strong evidence for the proposed elemental composition.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.
The primary functional groups present in this compound are the amine (-NH2), the methoxy (-OCH3), the cyclopropyl ring, and the substituted benzene ring. For a related compound, N-cyclopropyl-3-methoxyaniline, the IR spectrum (neat) shows characteristic peaks at 3389 cm⁻¹ (N-H stretching), 3002 cm⁻¹ (aromatic and cyclopropyl C-H stretching), 1603 cm⁻¹ (aromatic C=C stretching), 1155 cm⁻¹ (C-N stretching), and 1048 cm⁻¹ (C-O stretching). google.com For other N-cyclopropyl acetamide (B32628) derivatives, N-H stretching vibrations are observed in the range of 3261-3354 cm⁻¹, and amide C=O stretching appears around 1651-1669 cm⁻¹. google.com
Based on these data, the FTIR spectrum of this compound is expected to exhibit the following key absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amine (N-H) | ~3400-3300 | Symmetric and Asymmetric Stretching |
| Aromatic C-H | ~3100-3000 | Stretching |
| Cyclopropyl C-H | ~3080-3000 | Stretching |
| Aliphatic C-H (methoxy) | ~2960-2850 | Stretching |
| Aromatic C=C | ~1620-1580 | Stretching |
| Amine (N-H) | ~1650-1580 | Bending (Scissoring) |
| C-O (Aryl ether) | ~1275-1200 (asymmetric) | Stretching |
| C-O (Aryl ether) | ~1075-1020 (symmetric) | Stretching |
| C-N | ~1340-1250 | Stretching |
| Cyclopropyl Ring | ~1020, ~850 | Ring "breathing" and C-H deformations |
Note: This table is predictive and based on typical functional group absorption ranges and data from related compounds.
The precise peak positions and intensities would be influenced by the electronic interplay between the electron-donating amine and methoxy groups and the cyclopropyl substituent on the aromatic ring. The spectra for such compounds are often recorded using instruments like a Perkin Elmer Spectrum BX FT-IR spectrometer. rsc.org
Vapor phase IR spectroscopy measures the infrared spectrum of a compound in the gaseous state. This technique is often coupled with gas chromatography (GC-IR) and provides spectra free from intermolecular interactions that occur in the condensed phase (like solid KBr pellets or liquid films). nist.gov
Specific vapor phase IR data for this compound is not available in public databases. However, data for the related compound, 4-Cyclopropyl-2-methoxyphenol, is available and provides some insight. nih.gov The NIST/EPA Gas Phase Infrared Library is a significant resource for such data, typically collected at a resolution of 4 cm⁻¹ or 8 cm⁻¹. nist.gov For N-(1-Cyclopropylethyl)-2-methoxyaniline, another related structure, the availability of vapor phase IR data is also noted. spectrabase.com The spectra in the gas phase typically show sharper absorption bands and may exhibit rotational fine structure compared to their condensed-phase counterparts.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is particularly sensitive to the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted aniline chromophore. The presence of two strong electron-donating groups, the amino (-NH2) and methoxy (-OCH3) groups, on the benzene ring significantly influences the absorption maxima. These groups, particularly when ortho and para to each other, push the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.
A study on N-cyclopropylanilines investigated the effect of substituents on their electronic properties. The presence of a 2-methoxy group (an electron-donating group) is known to lower the single-electron transfer (SET) oxidation potential of anilines and stabilize the resulting nitrogen radical cation through resonance. acs.org This study reported the UV-Vis spectrum for N-cyclopropyl-2-methoxyaniline (2-MeO-CPA), a close isomer of the title compound. The spectrum, recorded at pH 7, shows an absorption maximum around 290-300 nm. acs.org For comparison, the radical cation of a similar compound, N-methyl-N-cyclopropylaniline, exhibits a transient absorbance maximum at approximately 480 nm. acs.org
The electronic transitions responsible for the observed absorption bands in anilines are typically π → π* transitions. The introduction of the cyclopropyl group may have a minor influence on the λmax compared to the powerful auxochromic effects of the amine and methoxy groups. Theoretical studies using time-dependent density functional theory (TD-DFT) can be employed to predict and interpret the UV-Vis spectra of such compounds, correlating the observed absorptions with specific electronic excitations. semanticscholar.org
| Compound | Solvent/Conditions | λmax (nm) | Reference |
| N-cyclopropyl-2-methoxyaniline (isomer) | pH 7 buffer | ~290-300 | acs.org |
| N-methyl-N-cyclopropylaniline radical cation | Laser Flash Photolysis | ~480 | acs.org |
| o-methoxyaniline-terminated monoazonaphthols | Buffer (pH 6.86) | 509-541 | semanticscholar.org |
Note: This table includes data for closely related compounds to infer the spectroscopic properties of this compound.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring reaction progress and determining the purity of a compound. For the analysis of aniline derivatives, silica (B1680970) gel is commonly used as the stationary phase. rsc.org
The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of nonpolar and polar solvents, such as n-hexane and ethyl acetate, is often employed. rsc.org The polarity of the eluent is adjusted to control the retention factor (Rf) of the compound, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net For related aniline derivatives, a mobile phase system of chloroform-methanol-formic acid (94:5:1) has also been utilized. waocp.org
Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), especially if the plates contain a fluorescent indicator. researchgate.net Alternatively, chemical staining agents can be used. Given the basic nature of the aniline functional group, stains like potassium permanganate (B83412) or specific amine-detecting reagents such as ninhydrin (B49086) can be effective. rsc.org
| Stationary Phase | Typical Mobile Phase Systems | Visualization Methods |
| Silica Gel 60 F254 | n-Hexane / Ethyl Acetate (varying ratios) | UV light (254 nm) |
| Silica Gel 60 F254 | Chloroform / Methanol / Formic Acid (94:5:1) | Potassium Permanganate stain |
| Silica Gel 60 F254 | Pentane / Toluene (4:1) | Ninhydrin stain |
Note: This table presents common TLC conditions used for aniline derivatives and related compounds.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with a predicted boiling point that allows for volatilization without decomposition, is amenable to GC analysis. This method is frequently used to determine the purity of the compound and to quantify its presence in a mixture. epo.org
In GC, the compound is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate).
While a specific retention time for this compound on a standard column is not documented in the provided sources, analyses of structurally related compounds are mentioned. For instance, a complex derivative containing a cyclopropyl moiety showed a GC retention time of 7.36 minutes under specific, though not fully detailed, conditions. google.com The analysis of N-cyclopropylanilines and their reaction products is also monitored using chromatographic techniques, implying the utility of GC in this context. acs.org The choice of a non-polar or medium-polarity column, such as one with a polydimethylsiloxane-based stationary phase (e.g., HP-5MS), is common for the analysis of aniline derivatives. nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data and mass spectral information, allowing for definitive identification of the compound.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions.
For "this compound," a single-crystal X-ray diffraction analysis would yield a detailed structural model, confirming the planar geometry of the benzene ring and the spatial orientation of the cyclopropyl and methoxy substituents. Such data is invaluable for understanding the molecule's physical properties and its interactions in a biological or chemical system.
Despite the power of this technique, a search of publicly accessible crystallographic databases reveals no deposited crystal structure for "this compound" itself. However, the structures of derivatives and related compounds have been successfully elucidated using this method, underscoring its applicability to this class of molecules. For instance, the crystal structure of a derivative has been confirmed through X-ray single-crystal diffraction analysis, providing crucial structural insights rsc.org.
The process of X-ray crystallography involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.
Table 2: Hypothetical Crystallographic Data Table for this compound
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₀H₁₃NO |
| Formula Weight | 163.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 6.8 Å, c = 12.3 Å, β = 95° |
| Volume | 875 ų |
| Z | 4 |
| Calculated Density | 1.238 g/cm³ |
Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from an X-ray crystallographic analysis.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of "this compound". These methods provide insights into the oxidation and reduction potentials of the molecule, the stability of the resulting radical ions, and the kinetics of electron transfer processes.
The electrochemical behavior of N-cyclopropylanilines is of significant interest due to the potential for irreversible ring-opening of the cyclopropyl group following an initial single-electron transfer (SET) oxidation acs.org. This process is driven by the release of ring strain in the cyclopropane (B1198618) moiety acs.org.
The presence of the electron-donating methoxy group on the aniline ring is expected to lower the oxidation potential of "this compound" compared to unsubstituted N-cyclopropylaniline acs.org. Studies on methoxy-substituted anilines have shown that the position of the methoxy group influences the electrochemical properties nih.govysu.amresearchgate.net. In the case of a 2-methoxy substituent, the initiation oxidation potential is lowered, making the compound easier to oxidize nih.gov.
A typical cyclic voltammetry experiment would involve dissolving "this compound" in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would display peaks corresponding to the oxidation and reduction events.
Table 3: Expected Electrochemical Data for this compound
| Parameter | Expected Observation |
| Oxidation Potential (Epa) | A single, irreversible oxidation wave at a relatively low positive potential. |
| Mechanism | Initial one-electron oxidation to form a radical cation, followed by rapid and irreversible ring-opening of the cyclopropyl group. |
| Effect of Methoxy Group | Lowers the oxidation potential due to its electron-donating nature. |
| Solvent/Electrolyte | Acetonitrile or Dichloromethane with a tetra-alkylammonium salt (e.g., TBAPF₆). |
Research on related N-cyclopropylanilines has utilized these compounds as probes for oxidative processes acs.orgmcneill-group.org. The irreversible nature of the cyclopropyl ring-opening upon oxidation serves as a useful tool for studying single-electron transfer reactions acs.org. The electrochemical generation of the N-cyclopropylaniline radical cation has been monitored using techniques like electrochemistry/mass spectrometry (EC/MS) to study its reactivity rsc.orguark.edu.
Computational Chemistry Approaches for 4 Cyclopropyl 2 Methoxyaniline Research
Quantum Chemical Methods
Quantum chemical methods are at the heart of computational chemistry, applying the principles of quantum mechanics to solve complex chemical problems. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, both of which provide a detailed understanding of molecular systems at the electronic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave-function-based methods that deal with the complexities of a multi-electron wavefunction.
In the context of research involving aniline (B41778) derivatives, DFT is frequently employed to:
Calculate Electron Density Maps: These maps are crucial for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn helps in predicting chemical reactivity.
Determine Molecular Geometries: DFT can be used to find the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state.
Predict Spectroscopic Properties: Theoretical predictions of properties like NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra.
For instance, studies on related N-cyclopropylanilines have utilized DFT to understand their oxidative properties. acs.org The choice of functional and basis set, such as the widely used 6-31G*, is critical for obtaining reliable results.
Ab Initio Approaches
The term "ab initio," meaning "from the beginning," refers to a class of quantum chemistry methods that are derived directly from theoretical principles without the inclusion of experimental data. ljmu.ac.uk These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain types of problems. ljmu.ac.uk
Key ab initio methods include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, which provides a starting point for more sophisticated calculations.
Møller-Plesset (MP) Perturbation Theory: Methods like MP2 improve upon the Hartree-Fock approximation by including electron correlation effects.
Coupled Cluster (CC) Theory: Considered the "gold standard" in quantum chemistry, methods like CCSD(T) can provide highly accurate results, especially for smaller molecular systems. researchgate.net
While specific ab initio studies on 4-Cyclopropyl-2-methoxyaniline are not extensively documented in the provided context, the principles of these methods are fundamental to the broader field of computational chemistry. routledge.commpg.de They are often used to benchmark the performance of other methods, like DFT, for specific chemical systems. researchgate.net For example, ab initio molecular orbital calculations have been used to investigate transition structures in cycloaddition reactions, providing insights into reaction mechanisms. research-solution.com
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide a dynamic view of molecular behavior over time. d-nb.info These techniques are particularly valuable for understanding the conformational flexibility of molecules and their interactions with other molecules, such as in a solvent or at the active site of a protein.
Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like this compound would behave in a more realistic environment. nih.gov For example, in drug design research, MD simulations can be used to refine the docked poses of a ligand in a protein's binding site and to calculate binding energies. nih.gov This involves placing the molecule in a simulated box of water molecules and allowing the system to evolve over time, providing insights into the stability of the protein-ligand complex. nih.gov
Prediction of Molecular Properties and Elucidation of Reactivity
A primary goal of applying computational chemistry to this compound is to predict its properties and understand its chemical reactivity.
Electronic Structure Calculations
Electronic structure calculations, a core component of both DFT and ab initio methods, provide fundamental information about the distribution of electrons within a molecule. d-nb.info This information is key to understanding a wide range of molecular properties.
| Predicted Property | Computational Method | Relevance to this compound |
| Molecular Formula | - | C10H13NO uni.lu |
| Molecular Weight | - | 163.22 g/mol nih.gov |
| Monoisotopic Mass | - | 163.09972 Da uni.lu |
| XLogP3-AA | XLogP3 3.0 | 2.4 nih.gov |
| Topological Polar Surface Area | Cactvs | 21.3 Ų nih.gov |
| Collision Cross Section ([M+H]+) | CCSbase | 131.2 Ų uni.lu |
This table presents computationally predicted properties for N-cyclopropyl-4-methoxyaniline and this compound, which are structurally related. The data provides an indication of the types of properties that can be calculated.
Calculations on related aniline derivatives have shown that substituents can significantly influence the electronic properties. For example, electron-donating groups are known to lower the single-electron transfer (SET) oxidation potential of anilines. acs.org For this compound, the methoxy (B1213986) group is an electron-donating group, which would be expected to influence its electronic properties and reactivity.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile for a given reaction pathway. nih.gov
Transition state analysis is particularly crucial. A transition state represents the highest energy point along the reaction coordinate and is a fleeting, unstable structure that cannot be isolated experimentally. Computational methods can be used to locate and characterize these transition states, providing invaluable insights into the mechanism of a reaction. nsf.gov
For example, in studies of cycloaddition reactions, ab initio molecular orbital calculations have been used to determine the bond lengths and bond orders in the transition state, revealing the degree of asynchronicity in bond formation. research-solution.com In the context of this compound, computational studies could be used to investigate the mechanisms of reactions it might undergo, such as electrophilic aromatic substitution or reactions involving the cyclopropyl (B3062369) group. Research on N-cyclopropylanilines has proposed mechanisms involving the opening of the cyclopropyl ring following an initial oxidation event. acs.org
Conformational Analysis and Stereochemistry Prediction
Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn governs its physical properties and biological interactions. For this compound, the analysis focuses on the rotation around its key single bonds: the bond connecting the cyclopropyl group to the benzene (B151609) ring, the C-O bond of the methoxy group, and the C-N bond of the aniline moiety.
The spatial arrangement of these groups is determined by a delicate balance of steric hindrance and electronic effects. The bulky cyclopropyl group and the methoxy group, being ortho to each other, create significant steric constraints that influence the preferred orientation of the methoxy's methyl group and the cyclopropyl ring itself. Similarly, the orientation of the amino group is influenced by potential hydrogen bonding interactions and steric repulsion from the adjacent methoxy group.
Computational methods such as Density Functional Theory (DFT) and molecular mechanics are employed to map the potential energy surface of the molecule as a function of its dihedral angles. These calculations help identify the lowest energy conformers—the most stable and thus most populated spatial arrangements at equilibrium. For instance, a relaxed potential energy scan can be performed by systematically rotating the C(ring)-C(cyclopropyl) bond to determine the rotational barrier and the most stable orientation of the cyclopropyl group relative to the phenyl ring.
While this compound is an achiral molecule and therefore has no stereoisomers, computational methods are vital for predicting the stereochemical outcomes of reactions in which it might participate. For example, if the amine group were to react with a chiral reagent, computational docking or transition state modeling could predict which face of the molecule is more accessible, leading to a specific stereoisomer product.
Table 1: Predicted Physicochemical and Collision Cross Section Data for this compound This table presents computationally predicted data. Experimental values may vary.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C10H13NO | - |
| Monoisotopic Mass | 163.09972 Da | PubChem |
| XlogP | 2.3 | PubChem |
| Predicted CCS (Ų) [M+H]⁺ | 131.2 | CCSbase |
| Predicted CCS (Ų) [M+Na]⁺ | 141.1 | CCSbase |
| Predicted CCS (Ų) [M-H]⁻ | 138.9 | CCSbase |
Source: Data compiled from PubChem. uni.lu
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies investigate how a molecule's chemical structure influences its reactivity. For this compound, computational chemistry provides invaluable descriptors that correlate structure with behavior in chemical reactions.
Key areas of investigation include the molecule's susceptibility to oxidation and its participation in reactions like electrophilic aromatic substitution. The electron-donating nature of both the amino and methoxy groups activates the aromatic ring, while the cyclopropyl group also contributes electron density. The specific positions of these groups dictate the regioselectivity of reactions.
Computational models, particularly those using DFT, can calculate various electronic properties that serve as reactivity indices. These include:
Frontier Molecular Orbitals (HOMO/LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For an aniline derivative, the HOMO is typically localized on the aromatic ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would show negative potential around the nitrogen and oxygen atoms and on the aromatic ring, particularly at positions ortho and para to the activating groups.
Oxidation Potential: The ease with which the molecule can be oxidized is a key aspect of its reactivity. N-cyclopropylanilines are known to act as single-electron transfer (SET) probes due to the irreversible ring-opening of the cyclopropyl group after oxidation to a nitrogen radical cation. acs.org The methoxy group, being an electron-donating group, is expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted N-cyclopropylaniline. acs.org Research on related N-cyclopropylanilines has shown that after an initial oxidation, the methoxy substituent can provide resonance stabilization to the resulting nitrogen radical cation. acs.org This stabilization can influence the rate of the subsequent cyclopropyl ring-opening. acs.org
Quantitative Structure-Activity Relationship (QSAR) studies represent another computational approach. nih.govnih.govvietnamjournal.ru While specific QSAR models for this compound are not widely published, a typical study would involve synthesizing a series of derivatives and correlating their measured activities (e.g., reaction rates, binding affinities) with computationally derived molecular descriptors. Such models can then be used to predict the activity of new, unsynthesized compounds, guiding further research.
Table 2: Calculated Reactivity Descriptors for Aniline Derivatives This table provides examples of reactivity descriptors and their significance. Values are illustrative and depend on the level of theory used.
| Descriptor | Typical Value (Arbitrary Units) | Significance |
| HOMO Energy | -5.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |
| LUMO Energy | 1.2 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability; a smaller gap suggests higher reactivity. |
| Oxidation Potential (E°) | ~0.9 - 1.2 V vs NHE | The ease of losing an electron; lower values indicate greater susceptibility to oxidation. The value for 2-MeO-CPA is approximated to be lower than that of unsubstituted CPA. acs.org |
Future Research Directions and Outlook
Exploration of Unconventional Synthetic Pathways
The future synthesis of 4-Cyclopropyl-2-methoxyaniline will likely move beyond traditional methods to embrace more novel and efficient strategies. Research is anticipated to focus on pathways that offer improved atom economy, reduced environmental impact, and access to the molecule through non-traditional disconnections.
Key areas of exploration include:
Photochemical Methods : The use of visible-light-mediated reactions offers a green alternative to traditional synthesis. A photochemical dehydrogenative coupling between amines and cyclohexanones has recently been reported for synthesizing a variety of substituted anilines, representing a robust methodology that could be adapted. nih.gov
C-H Activation/Functionalization : Direct C-H functionalization of simpler aniline (B41778) or cyclopropane (B1198618) precursors represents a highly attractive and atom-economical approach. Methodologies based on palladium- or copper-catalyzed cross-coupling reactions have been developed to introduce amino groups into specific positions on functionalized aromatics, which could be leveraged for this target molecule. nih.gov
Smiles Rearrangement : An efficient synthesis of N-cyclopropylanilines has been demonstrated via a Smiles rearrangement, offering a powerful alternative to more common Buchwald-Hartwig amination. thieme-connect.com This pathway could be investigated for its applicability to the synthesis of this compound.
Electrocyclic Reactions : The generation of rhodium-carbynoids that can undergo C(sp²)-C(sp²) bond scission in alkenes presents a skeletal remodeling process. acs.org This type of strategy, which relies on the formation and subsequent electrocyclic ring-opening of cyclopropyl (B3062369) intermediates, could inspire entirely new synthetic routes. acs.org
Development of Highly Selective and Efficient Catalytic Systems
Advances in catalysis are central to improving the synthesis of this compound. Future research will prioritize the development of catalysts that are not only highly active but also selective, reusable, and operate under mild conditions.
Heterogeneous Catalysts : To simplify product purification and improve catalyst reusability, research into solid-supported catalysts is crucial. Systems like copper nanoparticles supported on zeolite, copper(II) on chitosan, and WO₃/ZrO₂ solid acid catalysts have shown promise for aniline synthesis and allylation. acs.orgrsc.org For instance, a WO₃/ZrO₂ catalyst has been successfully used for the selective monoallylation of anilines. rsc.org
Copper-Based Catalysis : Copper catalysts are an economical and environmentally friendlier alternative to precious metals like palladium. The Chan-Lam coupling reaction, which forms C-N bonds using aryl boronic acids, is a key area of development. acs.org Novel systems, such as Cu(BF₄)₂ on activated carbon, have demonstrated high efficiency for the N-arylation of anilines in good to excellent yields with low catalyst loading. acs.org
Tandem Catalysis : Strategies that combine multiple reaction steps into a single operation, known as tandem or cascade catalysis, can significantly improve efficiency. A tandem approach involving the generation of a reactive aza-p-quinone methide intermediate followed by a copper-catalyzed 1,6-conjugate addition of a Grignard reagent has been developed for synthesizing 4-(sec-alkyl)anilines. nih.gov Adapting such a strategy could provide a streamlined route to cyclopropyl-substituted anilines.
Table 1: Comparison of Modern Catalytic Systems for Aniline Synthesis
| Catalytic System | Reaction Type | Key Advantages | Relevant Findings | Reference |
|---|---|---|---|---|
| Cu(BF₄)₂/Activated Carbon | Chan-Lam C-N Coupling | Air-stable, low catalyst loading, good reusability. | Effective for N-arylation of various anilines with aryl boronic acids. | acs.org |
| Cu(I) with DPPF ligand | 1,6-Conjugate Addition | Access to complex sec-alkyl anilines, high yields. | Enables synthesis of 4-substituted anilines from aza-p-quinone methides. | nih.gov |
| WO₃/ZrO₂ | N-Allylation | Reusable solid acid catalyst, avoids costly metal complexes. | Selectively produces N-allyl anilines from anilines and allyl alcohol. | rsc.org |
| Pd-NHC Catalysis | Cross-Coupling | High efficiency for C-S and C-Se bond formation on quinolones. | 2-cyclopropyl substituents gave high yields in cross-coupling reactions. | rsc.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, reproducibility, and scalability. For the synthesis of this compound and its precursors, flow chemistry is a key area for future development.
A patented method for synthesizing 4-methoxy-2-nitroaniline, a direct precursor to the target compound, highlights the potential of this approach. google.com The process involves three sequential steps (acetylation, nitration, and hydrolysis) performed in separate continuous flow reactors. google.com
Key benefits for future research include:
Enhanced Safety : Nitration reactions are often highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. google.comdokumen.pub
Improved Selectivity and Yield : The precise control over reaction time, temperature, and stoichiometry in a flow system can reduce the formation of unwanted byproducts (e.g., the 4-methoxy-3-nitroaniline (B184566) isomer), leading to higher purity and yield. google.com
Automation and High-Throughput Screening : Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates. This would accelerate the optimization of the synthesis of this compound.
Expansion of Synthetic Utility in Complex Natural Product and Drug Molecule Construction
The this compound moiety is a valuable building block for medicinal chemistry. The cyclopropyl group is a "bioisostere" for other chemical groups and can introduce conformational rigidity, improve metabolic stability, and modulate binding affinity. Future research will focus on incorporating this scaffold into more complex and biologically active molecules.
Kinase Inhibitors : Aniline derivatives are common scaffolds in the development of kinase inhibitors for oncology. The unique steric and electronic properties conferred by the cyclopropylethoxy group in a related compound suggest its utility in designing receptor modulators.
Antiviral Agents : N-cyclopropylanilide structures have been investigated as non-covalent inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the viral life cycle. nih.gov The cyclopropyl group plays a crucial role in orienting the molecule within the enzyme's binding pocket. nih.gov
Quinolone Antibacterials : The cyclopropyl group is a well-known pharmacophore in the quinolone class of antibiotics (e.g., ciprofloxacin). researchgate.net Research has explored the synthesis of novel quinolones where substituted anilines are coupled to the quinolone core. researchgate.net this compound could serve as a precursor for new analogues in this class.
Advancements in Operando Spectroscopic Characterization Techniques
To move beyond trial-and-error catalyst development, a deep molecular-level understanding of reaction mechanisms is required. Operando spectroscopy, which involves characterizing the catalyst and reacting species under actual reaction conditions, is a powerful tool for achieving this.
Future research on the synthesis of this compound would benefit from:
Operando NMR Spectroscopy : High-pressure and high-temperature operando MAS-NMR can identify stable and unstable reaction intermediates in complex tandem reactions. rsc.org This technique could be used to elucidate the reaction network in the catalytic synthesis of the target molecule, enabling precise optimization of reaction conditions to maximize selectivity. rsc.org
Operando IR and Raman Spectroscopy : These vibrational spectroscopy techniques can provide information about the structure of catalytic active sites and the nature of adsorbed intermediates. acs.orgresearchgate.net For example, operando IR spectroscopy has been used to study CO chemisorption on Pd/Al₂O₃ catalysts during nitrobenzene (B124822) hydrogenation, providing insights into the catalyst morphology at elevated temperatures. acs.org Similar studies could reveal the active state of a catalyst during the formation of this compound.
Operando X-ray Absorption Spectroscopy (XAS) : XAS is highly effective for studying the electronic structure and local coordination environment of metal centers in catalysts under reaction conditions, even for "precursor" species that transform into the true active site in situ. researchgate.net
Multi-scale Computational Modeling for Complex Reaction Systems
Computational chemistry provides predictive insights that can guide experimental work, saving time and resources. For a molecule like this compound, multi-scale modeling can illuminate complex structure-activity relationships and reaction mechanisms.
Density Functional Theory (DFT) Calculations : DFT can be used to model reaction pathways, calculate activation energy barriers, and understand the electronic effects of the methoxy (B1213986) and cyclopropyl substituents on the reactivity of the aniline ring. This can help in designing more efficient catalysts and predicting reaction outcomes.
Molecular Dynamics (MD) Simulations : MD simulations are valuable for studying enzyme-substrate interactions. In the context of engineering enzymes for specific reactions, MD can model how a substrate like 4-methoxyaniline binds within the active site of an enzyme. researchgate.net This information can guide protein engineering efforts to create biocatalysts for the synthesis or modification of this compound. researchgate.net
Predicting Physicochemical Properties : Computational tools can predict properties like the single-electron transfer (SET) oxidation potential. For a series of N-cyclopropylaniline analogs, the SET potential was shown to be influenced by electron-donating or -withdrawing groups on the phenyl ring, which in turn affects the subsequent, irreversible ring-opening of the cyclopropyl group. acs.org Such models can be used to fine-tune the electronic properties of the target molecule for specific applications, such as in photosensitizers or molecular probes. acs.org
Q & A
Basic: What are the recommended synthetic strategies for preparing 4-Cyclopropyl-2-methoxyaniline with high purity?
Answer:
The synthesis of this compound involves constructing the cyclopropane ring and optimizing protecting groups for the amine and methoxy functionalities. A typical approach includes:
- Cyclopropane formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) or [2+1] cycloaddition with alkenes .
- Amine protection : Protect the aniline group with tert-butoxycarbonyl (Boc) or acetyl groups to prevent side reactions during cyclopropane formation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., using chloroform or DMSO) to achieve >95% purity. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .
Critical parameters : Reaction temperature (0–25°C), stoichiometry of cyclopropane precursors, and inert atmosphere (N₂/Ar) to prevent oxidation of the amine group .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Combine spectroscopic and crystallographic methods:
- NMR : Confirm cyclopropane protons (δ 0.5–1.5 ppm in H NMR) and methoxy group (δ 3.2–3.8 ppm). Use C NMR to verify quaternary carbons in the cyclopropane ring .
- X-ray crystallography : Resolve bond angles (e.g., cyclopropane C-C-C ~60°) and hydrogen bonding networks (amine-methoxy interactions) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ (e.g., m/z 178.1 for C₁₀H₁₃NO) and fragmentation patterns (loss of cyclopropane or methoxy groups) .
Note : Cross-validate with computational tools (DFT calculations) to predict NMR shifts and optimize crystal packing .
Advanced: What experimental designs resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Inconsistent bioactivity data often arise from variations in assay conditions or compound stability. Mitigate this by:
- Standardized assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolysis-sensitive groups (e.g., cyclopropane under acidic conditions) .
- Dose-response validation : Replicate results across multiple labs using blinded samples to eliminate batch-to-batch variability .
Case study : A hybrid cyclopropyl-thiazolidinone compound showed conflicting antimicrobial activity until controlled humidity during bioassays stabilized its reactivity .
Advanced: How can computational modeling optimize the reactivity of this compound in catalytic reactions?
Answer:
Employ quantum mechanical and molecular dynamics approaches:
- DFT calculations : Map electron density around the cyclopropane ring to predict sites for electrophilic substitution (e.g., para to methoxy group) .
- Transition-state analysis : Simulate activation barriers for ring-opening reactions (e.g., cyclopropane cleavage under Pd catalysis) to design inhibitors or catalysts .
- Solvent modeling : Use COSMO-RS to optimize solvent polarity (e.g., chloroform vs. DMSO) for reaction yields .
Validation : Cross-check computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
Advanced: What methodologies address contradictions in the compound’s stability under long-term storage?
Answer:
Stability discrepancies arise from improper storage or analytical techniques. Implement:
- Forced degradation studies : Expose the compound to UV light (ICH Q1B guidelines), heat (40–60°C), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
- Analytical harmonization : Use UPLC-PDA (photodiode array detection) to track degradation products (e.g., methoxy group oxidation to quinones) .
- Storage protocols : Store at -20°C under argon in amber vials; monitor moisture content (<0.1% via Karl Fischer titration) .
Data reconciliation : Apply longitudinal statistical models (e.g., structural equation modeling) to correlate storage conditions with stability trends over 12+ months .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
Prioritize PPE and waste management:
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation (vapor pressure: ~0.3 mmHg at 25°C) .
- Spill management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent hydrolysis .
- Waste disposal : Incinerate at >1000°C or use licensed chemical waste services to degrade aromatic amines .
First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for methemoglobinemia .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
Answer:
Systematic SAR requires:
- Scaffold diversification : Modify the cyclopropane (e.g., fluorination) or methoxy group (e.g., ethoxy, isopropoxy) to probe steric/electronic effects .
- High-throughput screening : Use 96-well plates to test derivatives against targets (e.g., enzyme inhibition assays) with IC₅₀ determination .
- Multivariate analysis : Apply PCA (principal component analysis) to correlate substituent properties (Hammett σ, logP) with bioactivity .
Example : Fluorinated cyclopropyl analogs showed enhanced metabolic stability in hepatic microsome assays due to reduced CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
